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Compound Name:

cyclohexanecarboxylic acid
CAS No.: 488703-59-9

Cat. No.: B1353288

Get Quote

Executive Summary

Lurasidone hydrochloride (Latuda®) is an atypical antipsychotic distinguished by its high affinity
for dopamine D2 and serotonin 5-HT2A receptors. From a process chemistry perspective, the
synthesis of Lurasidone is a study in convergent assembly, relying on the high-fidelity coupling
of two complex heterocycles via a chiral cyclohexane linker.

This guide moves beyond basic literature summaries to critically evaluate the patent landscape,
focusing on the transition from the "Innovator Route" (Sumitomo Dainippon, US 5,532,372) to
modern "Process Improvement" patents (e.g., generic optimizations). We focus on the two
critical intermediates:

e The Piperazine Core: 3-(1-piperazinyl)-1,2-benzisothiazole.[1][2]

¢ The Bicyclic Imide: (3aR,4S,7R,7aS)-4,7-methano-1H-isoindole-1,3(2H)-dione.[3][4][5]

Part 1: The Retrosynthetic Landscape
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The synthesis of Lurasidone is best understood as a three-component convergent assembly.
The choice of which bond to form last dictates the impurity profile and yield.

Visual 1: Retrosynthetic Disconnection Strategy
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Figure 1: The convergent retrosynthesis of Lurasidone. The critical control point is the
stereochemistry of the cyclohexane linker (Intermediate C).

Part 2: Intermediate A — The Piperazine Core

Target: 3-(1-piperazinyl)-1,2-benzisothiazole CAS: 87691-87-0[6]

This intermediate is the "warhead" of the molecule. The primary challenge here is not yield, but
regioselectivity and the removal of the bis-piperazine impurity (where one piperazine molecule
attacks two benzisothiazole rings).

Comparative Analysis: Synthesis Routes
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Route 1: Nucleophilic Route 2: Cyclization
Feature o )
Substitution (Standard) (Alternative)
3-chloro-1,2-benzisothiazole + 2-cyanobenzenesulfenyl
Precursors _ _ . : :
Piperazine chloride + Piperazine
K2COs or Na2COs,
Reagents _ Base, Toluene
Ethanol/Diglyme
Temp/Time Reflux (80-120°C) / 24-36 h Lower temp / Faster
Yield 80-85% 70-75%
Key Impurity Bis-substituted piperazine Disulfides
N High (Preferred Industrial Moderate (Reagent stability
Scalability )
Route) issues)

Expert Protocol: The "Self-Validating" HCI Salt Method

Based on optimizations found in US Patent 6,111,105 and generic improvements.

Why this works: The free base of Intermediate A is an oil or low-melting solid that is difficult to
purify. Converting it to the Hydrochloride salt in Isopropanol (IPA) acts as a purification firewall.
Impurities remain in the mother liquor.

Step-by-Step Workflow:

o Reaction: Charge a reactor with 3-chloro-1,2-benzisothiazole (1.0 eq) and Piperazine (5.0
eq). Note: The large excess of piperazine is the causality here—it statistically prevents the
formation of the bis-impurity.

e Solvent: Add Ethanol (5 vol). Heat to reflux (80°C) for 20 hours.

o Workup: Distill off ethanol. Add Toluene and Water.[7][8] The product partitions into Toluene;
excess piperazine stays in water.

e The Critical Step (Salt Formation):

o Dry the Toluene layer.[7]
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o Add Isopropanol (IPA).
o Slowly dose Conc.[7] HCI until pH reaches 3.8-4.0.

o Observation: A thick white precipitate forms.

¢ Validation: Cool to 0°C and filter.

o Success Criteria: The filter cake should be white/off-white. If yellow/sticky, the pH
adjustment was too fast, trapping impurities.

o Yield Target: ~80% as HCI salt.

Part 3: Intermediate B — The Bicyclic Imide
Target: (3aR,4S,7R,7aS)-4,7-methano-1H-isoindole-1,3(2H)-dione CAS: 14805-29-9[3][5][9]

This fragment provides the rigid scaffold. The synthesis is a classic Diels-Alder followed by
hydrogenation.

Technical Insight: Older patents (US 5,532,372) often synthesized the unsaturated analog and
coupled it, hydrogenating at the very end. However, modern process chemistry dictates
hydrogenating Intermediate Bbefore coupling. Hydrogenating the final API (Lurasidone) is risky
due to potential reduction of the benzisothiazole sulfur or the piperazine ring.

Optimized Protocol (Hydrogenation):

Substrate:rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindoline-1,3(2H)-
dione.[3][4]

o Catalyst: 10% Pd/C (50% wet).
¢ Solvent: Methanol (High solubility of imide).
e Conditions: 8 atm Hz, 40-50°C.

 Validation: GC Purity >99.9%. The disappearance of the alkene proton signals in NMR is the
check.
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Part 4: The Coupling Strategy (The "Linker"
Problem)

This is the most litigated and technically complex step. The goal is to connect Intermediate A

and Intermediate B via the chiral linker ((1R,2R)-cyclohexane-1,2-diyldimethanol mesylate).

The Evolution of the Process|[2][4][10][11]

1

. The Innovator Method (US 5,532,372):
Solvent: Acetonitrile.[6]
Base: Sodium Carbonate (Na2COs).
Mechanism: Formation of a quaternary ammonium salt intermediate.

Drawbacks: Acetonitrile is expensive and requires Class 2 solvent controls. The reaction
often stalls, leaving ~0.06% unreacted Intermediate A, which is a difficult-to-purge impurity.

. The Optimized "Generic" Method (e.g., US 2011/0263847):
Solvent: Toluene (or Toluene/Water biphasic).
Base: Potassium Carbonate (K2COs3).
Catalyst: Dibenzyl-18-crown-6 (Phase transfer - optional but effective).

Advantage: K2COs has better solubility/basicity profile in this system than NazCOs, driving
the reaction to completion.

Visual 2: Optimized Coupling Workflow (Toluene Route)
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Figure 2: The optimized industrial workflow using Toluene, avoiding the use of Acetonitrile.

Detailed Protocol: The Toluene/Carbonate Route[12]

1. Preparation of Free Base (Intermediate A): If starting from the HCI salt of Intermediate A

(from Part 2), you must break the salt.

Suspend Intermediate A (HCI salt) in Toluene/Water.

Add NaOH until pH > 11.

Separate layers.[7][10] The Toluene layer contains the active free base.

. The Coupling Reaction:

Charge: To the Toluene solution, add (1R,2R)-1,2-
bis(methanesulfonyloxymethyl)cyclohexane (1.05 eq) and Potassium Carbonate (1.2 eq).

Reflux: Heat to 105°C.

Monitor: Use UPLC. The reaction is considered complete when the unreacted Intermediate A
is <0.1%.

o Expert Note: If the reaction stalls, adding a catalytic amount of KI (Potassium lodide) can
accelerate the substitution via the Finkelstein mechanism (in situ formation of the iodide).

. Isolation:

Cool to room temperature.[10][11] Add water to dissolve inorganic salts (KCIl, KHCO3).

Separate phases.[7][10]

Polishing: Treat the organic layer with activated carbon to remove color bodies (oxidative
impurities).

Final Salt Formation: Add Acetone/IPA and treat with HCI. Lurasidone HCI crystallizes.[8][10]
[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.chemicalbook.com/synthesis/3-piperazinyl-1-2-benzisothiazole-hydrochloride.htm
https://www.chemicalbook.com/synthesis/3-piperazinyl-1-2-benzisothiazole-hydrochloride.htm
https://patents.google.com/patent/US6111105A/en
https://patents.google.com/patent/US6111105A/en
https://www.pharmacompass.com/chemistry-chemical-name/4-7-methano-1h-isoindole-1-3-2h-dione-hexahydro-3ar-4s-7r-7as
https://www.pharmacompass.com/chemistry-chemical-name/4-7-methano-1h-isoindole-1-3-2h-dione-hexahydro-3ar-4s-7r-7as
https://www.pharmacompass.com/chemistry-chemical-name/4-7-methano-1h-isoindole-1-3-2h-dione-hexahydro-3ar-4s-7r-7as
https://patents.google.com/patent/EP3057966B1/en
https://patents.google.com/patent/EP3057966B1/en
https://patents.google.com/patent/WO2012107890A2/en
https://patents.google.com/patent/WO2012107890A2/en
https://patents.google.com/patent/WO2016059649A1/en
https://patents.google.com/patent/WO2016059649A1/en
https://www.researchgate.net/publication/329752996_Improvement_of_synthesis_process_of_lurasidone_hydrochloride_and_research_on_its_major_impurities
https://eureka.patsnap.com/patent-CN103896823A
https://eureka.patsnap.com/patent-CN103896823A
https://veeprho.com/product-category/lurasidone-impurities/page/2/
https://patents.google.com/patent/US9133161B2/en
https://patents.google.com/patent/US9133161B2/en
https://www.benchchem.com/product/b1353288/docs#technical-review-synthesis-of-lurasidone-intermediates-and-process-optimization
https://www.benchchem.com/product/b1353288/docs#technical-review-synthesis-of-lurasidone-intermediates-and-process-optimization
https://www.benchchem.com/product/b1353288/docs#technical-review-synthesis-of-lurasidone-intermediates-and-process-optimization
https://www.benchchem.com/product/b1353288/docs#technical-review-synthesis-of-lurasidone-intermediates-and-process-optimization
https://www.benchchem.com/product/b1353288?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

